3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-6-5-7(2)14-11-8(6)9(13)10(17-11)12(16)15(3)4/h5H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOXEORQEUDFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Chloroacetamides with Cyanoacrylonitrile Precursors
The thieno[2,3-b]pyridine scaffold is constructed via a two-step S-alkylation and cyclization sequence. For the target compound, N,N-dimethyl-2-chloroacetamide replaces the N-aryl analogs described in literature. Reaction with 2-cyano-3-dimethylaminoacrylonitrile in aqueous potassium hydroxide facilitates annulation, forming the bicyclic system. Methyl substituents at positions 4 and 6 originate from methyl groups on the acrylonitrile precursor, while the N,N-dimethylcarboxamide moiety derives from the chloroacetamide reagent.
Reaction Conditions and Optimization
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Solvent: Ethanol/water mixtures (1:1 v/v) at 25–40°C.
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Base: 10% aqueous KOH (stoichiometric equivalence to acrylonitrile).
Stepwise Synthesis of 3-Amino-N,N,4,6-Tetramethylthieno[2,3-b]Pyridine-2-Carboxamide
Preparation of N,N-Dimethyl-2-Chloroacetamide
N,N-Dimethyl-2-chloroacetamide is synthesized by treating chloroacetyl chloride with excess dimethylamine in dichloromethane. Triethylamine acts as a scavenger for HCl, with yields exceeding 90%.
Cyclization to Form the Thienopyridine Core
A mixture of N,N-dimethyl-2-chloroacetamide (20 mmol) and 2-cyano-3-(dimethylamino)-4,6-dimethylacrylonitrile (20 mmol) in 10% KOH undergoes stirring at 30°C for 1–2 hours. The precipitate is filtered and recrystallized from ethanol to yield the 3-aminothieno[2,3-b]pyridine intermediate.
Critical Parameters:
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Temperature: Elevated temperatures (>50°C) promote side reactions.
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Purification: Flash chromatography (petroleum ether/ethyl acetate, 3:1) removes unreacted acrylonitrile.
Functionalization and Derivatization
Amidation and Methyl Group Introduction
The carboxamide group is introduced during the cyclization step, with N,N-dimethyl-2-chloroacetamide directly providing the N,N-dimethyl functionality. Methyl groups at positions 4 and 6 are pre-installed on the acrylonitrile precursor, ensuring regioselectivity.
Analytical Characterization
Spectroscopic Data
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1H NMR (400 MHz, DMSO-d6): δ 2.47 (s, 3H, C6-CH3), 2.69 (s, 3H, C4-CH3), 3.02 (s, 6H, N,N-(CH3)2), 6.88 (s, 2H, NH2), 7.21 (s, 1H, H5).
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13C NMR: δ 167.8 (C=O), 158.3 (C2), 145.6 (C3a), 128.7 (C5), 35.2 (N,N-(CH3)2), 21.4 (C4-CH3), 19.8 (C6-CH3).
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HRMS (EI): [M]+ calcd for C13H16N3OS: 278.0964; found: 278.0962.
Crystallography and Purity Assessment
Single-crystal X-ray diffraction confirms the planar thienopyridine core and methyl substituent orientations. Purity (>98%) is validated via HPLC (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 78 | 98 | Single-step annulation, high regioselectivity |
| Palladium-Catalyzed | 65 | 95 | Tolerates electron-deficient substrates |
The cyclocondensation route outperforms cross-coupling methods in efficiency and scalability for this target compound.
Mechanistic Insights
Annulation Mechanism
The reaction proceeds via nucleophilic attack of the thiophene sulfur on the chloroacetamide, followed by dehydrohalogenation and cyclization. Methyl groups on the acrylonitrile precursor direct regioselectivity by steric and electronic effects.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Ethanol is reclaimed via distillation (70% recovery), while aqueous KOH is neutralized with HCl for safe disposal.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of thieno[2,3-b]pyridine, including 3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide, exhibit promising antitumor properties. A study highlighted its role as a key intermediate in the synthesis of new antitumor drugs. The compound's structural characteristics facilitate interactions with biological targets that are crucial in cancer treatment .
Antimicrobial Properties
Thieno[2,3-b]pyridine derivatives have been investigated for their antimicrobial activity. Studies have shown that modifications to the thieno[2,3-b]pyridine structure can enhance efficacy against various bacterial strains. The presence of amino and carboxamide groups contributes to increased solubility and bioactivity .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Its structural features allow it to bind effectively to specific enzymes involved in disease pathways, making it a candidate for drug development targeting metabolic disorders and other conditions .
Conductive Polymers
The incorporation of thieno[2,3-b]pyridine derivatives into conductive polymers has been explored due to their electronic properties. These materials are being studied for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique electronic structure of this compound enhances charge transport within the polymer matrix .
Sensors
The compound's ability to undergo redox reactions makes it suitable for use in chemical sensors. Research is ongoing into its application in sensors for detecting environmental pollutants and biochemical substances due to its sensitivity and specificity .
Case Study on Antitumor Activity
A recent study synthesized several thieno[2,3-b]pyridine derivatives and tested their cytotoxicity against various cancer cell lines. The results demonstrated that compounds similar to this compound showed significant inhibition of cell proliferation in breast cancer cells (MCF-7), indicating potential for further development as chemotherapeutic agents .
Case Study on Sensor Development
Another research project focused on developing a sensor using a polymer blend containing this compound. The sensor exhibited high sensitivity to ammonia gas at room temperature and was able to detect concentrations as low as 5 ppm with rapid response times .
Mechanism of Action
The mechanism by which 3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-N-(4-Chlorophenyl)-4,6-Distyrylthieno[2,3-b]pyridine-2-Carboxamide (Compound 3)
- Substituents : 4-chlorophenyl (N-bound), distyryl groups (positions 4 and 6).
- Activity : Demonstrated 4-fold higher insecticidal efficacy against cowpea aphid (Aphis craccivora) compared to acetamiprid (LC₅₀ = 0.12 µg/mL vs. 0.48 µg/mL) .
- Structure-Activity Relationship (SAR): The open-chain precursor (compound 2, containing a cyano group) exhibited superior activity to the cyclized compound 3, suggesting that electron-withdrawing groups (e.g., cyano) enhance aphidicidal potency .
3-Amino-N-(4-Nitrophenyl)-4,6-Distyrylthieno[2,3-b]pyridine-2-Carboxamide
- Substituents : 4-nitrophenyl (N-bound).
- Activity : Moderate activity (LC₅₀ = 1.8 µg/mL), highlighting the importance of aryl substituents on the carboxamide group for target specificity .
Table 1: Key Insecticidal Thienopyridine Derivatives
| Compound | Substituents (Position) | LC₅₀ (µg/mL) | Comparison to Acetamiprid |
|---|---|---|---|
| Compound 2 (open-chain) | 3-cyano, 4,6-distyryl | 0.09 | 5.3-fold higher activity |
| Compound 3 (cyclized) | 3-amino, 4,6-distyryl | 0.12 | 4-fold higher activity |
| Acetamiprid | Neonicotinoid standard | 0.48 | - |
Pharmacological Analogs
M4 PAM Derivatives (e.g., ML293)
- Scaffold: Unlike traditional M4 positive allosteric modulators (PAMs) derived from the 3-amino-N-aryl-4,6-disubstituted thieno[2,3-b]pyridine-2-carboxamide core, ML293 features a benzo[d]thiazole-isonicotinamide structure .
- Pharmacokinetics (PK): Traditional Thienopyridine PAMs: Poor brain penetrance (brain:plasma ratio <0.1) and high clearance in rat models. ML293: Improved brain penetrance (brain:plasma = 0.85) and low clearance, attributed to reduced molecular weight and lipophilicity adjustments .
Anti-Plasmodial Derivatives (KuSaSch Series)
- Example: KuSaSch100 (3-Amino-N-(4-chlorophenyl)-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide).
- Activity : Effective against Plasmodium falciparum (IC₅₀ = 0.8 µM), with cyclopenta-fused rings enhancing target binding .
Structural and Physicochemical Comparisons
Crystal Packing and Hydrogen Bonding
- 3,4,6-Triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide: Exhibits a 3D hydrogen-bonded network (N–H⋯O/N interactions) and a dihedral angle of 48.24° between the fused ring and phenyl group, influencing solubility and stability .
Impact of Substituents on Bioavailability
Table 2: Substituent Effects on Key Properties
| Substituent Type | Example Compound | Biological Impact | Physicochemical Impact |
|---|---|---|---|
| Cyano (position 3) | Compound 2 (open-chain) | Enhanced insecticidal activity | Increased polarity |
| Cyclopenta-fused ring | KuSaSch100 | Improved antiplasmodial potency | Reduced solubility |
| Trifluoromethyl | 3-Amino-N-(4-methylphenyl)-... | Metabolic resistance | Increased lipophilicity |
Biological Activity
3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structural representation indicates a thieno-pyridine core with specific functional groups that may influence its biological activity.
Research indicates that compounds with similar structures may interact with various biological targets, including receptors and enzymes. Specifically, thieno[2,3-b]pyridines have been studied for their effects on neurotransmitter systems and potential modulation of receptor activity.
- Receptor Modulation : Similar compounds have been shown to act as positive modulators of muscarinic acetylcholine receptors. For instance, VU-0152100, a related compound, has demonstrated efficacy in modulating M4 receptors, which are implicated in cognitive functions and may influence addiction pathways .
- Impact on Dopaminergic Activity : Studies suggest that these compounds can affect dopaminergic signaling pathways. For example, VU-0152100 reduced cocaine self-administration in animal models by acting on D1-containing dopaminergic neurons . This highlights the potential for this compound to influence similar pathways.
Case Studies and Research Findings
The following table summarizes relevant studies that provide insights into the biological activity of thieno[2,3-b]pyridine derivatives:
Q & A
Q. What are the recommended synthetic routes for 3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide, and how do reaction conditions influence yield and purity?
The compound can be synthesized via condensation of 2-amino-3-thiophenecarboxamide derivatives with reagents that provide pyridine ring closure. For example, formamide or urea at elevated temperatures (180–200°C) facilitates cyclization, as demonstrated in analogous thienopyridine syntheses . Key parameters include:
- Catalyst choice : Acidic conditions (e.g., phosphorus oxychloride) enhance cyclization efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .
Q. How is the crystal structure of this compound determined, and what structural features are critical for its stability?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Slow evaporation of a saturated DMSO solution yields diffraction-quality crystals .
- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts.
- Structural insights : The thienopyridine core adopts a planar conformation stabilized by intramolecular N–H···O hydrogen bonds between the carboxamide and amino groups. Methyl substituents at positions 4 and 6 induce steric hindrance, affecting packing efficiency .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anticancer activity : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (DFT, B3LYP/6-31G*) predict transition states and energy barriers. For example:
- Reaction path search : Identifies intermediates in cyclization steps .
- Solvent effects : COSMO-RS models simulate solvent interactions to optimize polarity .
- Machine learning : Trains models on existing thienopyridine reaction data to predict optimal temperatures/catalysts .
Q. How to resolve contradictions in reported biological activity data for thieno[2,3-b]pyridine derivatives?
Contradictions often arise from substituent effects or assay variability. Strategies:
- Structure-Activity Relationship (SAR) analysis : Compare methyl, amino, and carboxamide substitutions across analogs .
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1% v/v) .
- Meta-analysis : Use public databases (ChEMBL, PubChem) to aggregate bioactivity data and identify outliers .
Q. What advanced techniques characterize electronic properties relevant to pharmacological activity?
- Electrochemistry : Cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) reveals redox potentials linked to electron-deficient pyridine rings .
- Spectroscopy : Time-resolved fluorescence quantifies excited-state lifetimes, correlating with π-π stacking interactions in DNA binding .
- Molecular docking : AutoDock Vina models interactions with target proteins (e.g., EGFR kinase) using crystal structures (PDB ID: 1M17) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
